TELUDIPINE

Lipophilicity Drug Design Dihydropyridine SAR

Teludipine is a highly lipophilic dihydropyridine calcium channel blocker (logP 4.27–5.08) with a pharmacological profile that distinguishes it from all conventional DHP CCBs. Unlike nifedipine, amlodipine, or felodipine, teludipine demonstrates potent multidrug resistance (MDR) reversal via p-glycoprotein inhibition—making it an essential reference compound for chemosensitisation screening and drug-transporter studies. The R-enantiomer (GR66234A) retains MDR-reversing activity while exhibiting low calcium channel antagonism, enabling P-gp inhibition assays without confounding cardiovascular effects. Its extreme lipophilicity also renders teludipine an ideal probe for PAMPA, Caco-2 monolayer transport, and blood-brain barrier permeability investigations. For MDR reversal assays, enantioselective pharmacology, or high-logP DHP comparator studies, substitution with a conventional CCB will eliminate the biological readout under investigation. The hydrochloride salt (CAS 108700-03-4) is the standard commercially available research form.

Molecular Formula C28H38N2O6
Molecular Weight 498.616
CAS No. 108700-30-7
Cat. No. B1141395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTELUDIPINE
CAS108700-30-7
Molecular FormulaC28H38N2O6
Molecular Weight498.616
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teludipine (CAS 108700-30-7) for Research Procurement: Compound Identity, Dihydropyridine Class, and Baseline Pharmacological Profile


Teludipine (also designated GR53992B or GX1296B) is a racemic dihydropyridine (DHP) calcium channel blocker (CCB) originally synthesised by Glaxo [1]. It is a lipophilic L-type calcium channel antagonist that has been investigated for antihypertensive and cardiovascular applications [1][2]. Teludipine bears a distinctive 2-[(dimethylamino)methyl] substitution and a tert-butyl-protected cinnamate ester side chain at the 4-phenyl position, giving it a molecular formula of C₂₈H₃₈N₂O₆ (MW 498.61 for the free base; CAS 108687-08-7) [3]. The hydrochloride salt (CAS 108700-03-4; MW 535.07) is the commercially available form from research suppliers . Beyond its calcium channel blocking activity, teludipine has been shown to reverse multidrug resistance (MDR) in p-glycoprotein-expressing cancer cell lines, a property not shared by most clinically used DHP CCBs [2].

Why Teludipine Cannot Be Simply Replaced by Generic Dihydropyridine Calcium Channel Blockers in Research and Industrial Workflows


Dihydropyridine calcium channel blockers such as nifedipine, amlodipine, and felodipine share a common 1,4-dihydropyridine core, but the peripheral substituents governing lipophilicity, tissue distribution, and off-target pharmacology diverge widely . Teludipine possesses a calculated logP of approximately 4.27 (free base) and 5.08 (hydrochloride), substantially exceeding the lipophilicity of nifedipine (logP ~2.2–2.8) and amlodipine (logP ~1.9–3.3) [1][2]. This high lipophilicity is functionally consequential: in cell lines, teludipine (and its enantiomers) displays a multidrug-resistant phenotype reversal activity that is more effective than verapamil, a property absent in amlodipine, nifedipine, and felodipine [3]. Importantly, the R-enantiomer (GR66234A) retains MDR-reversing activity while exhibiting low calcium channel antagonistic potency, suggesting a pharmacological dissociation not observed with conventional DHPs [3]. Consequently, substituting teludipine with another DHP CCB in an MDR or drug-transporter study would eliminate the very biological readout under investigation. Even within antihypertensive research, the unusual combination of vascular selectivity, antioxidant properties, and prolonged duration of action reported for teludipine [4] means that head-to-head data—not class assumptions—must guide compound selection.

Quantitative Differentiation Evidence for Teludipine Versus Closest Analogs: LogP, MDR Reversal, Calcium Channel Antagonism, and Anti-Ischaemic Profile


Teludipine Exhibits Significantly Higher Calculated Lipophilicity (logP) Than Nifedipine, Amlodipine, and Felodipine

Teludipine displays a calculated logP of 4.27 (free base) or 5.08 (hydrochloride salt), placing it at the upper boundary of typical oral drug lipophilicity . By comparison, nifedipine has an experimental logP of approximately 2.2–2.8, amlodipine approximately 1.9–3.3, and felodipine approximately 3.8–4.3 [1][2][3]. The lipophilicity difference of approximately 1.5–2 log units translates to a roughly 30- to 100-fold higher octanol–water partition coefficient, predicting markedly different membrane partitioning, tissue distribution, and protein binding characteristics [4].

Lipophilicity Drug Design Dihydropyridine SAR

Teludipine Enantiomers Reverse Daunorubicin Resistance in MDR Cell Lines More Effectively Than Verapamil: A Direct Head-to-Head Comparison

In a direct comparator study published in Haematologica (1994), the R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of teludipine were tested against verapamil for their ability to reverse daunorubicin resistance in two MDR cell lines: ARNII (erythroleukemia, p-glycoprotein-positive) and MCF 7/R (breast cancer, p-glycoprotein-positive with elevated glutathione S-transferase and glutathione peroxidase) [1]. Both enantiomers were more effective than verapamil at reversing daunorubicin resistance in both cell lines, with the difference in activity being greater in ARNII cells than in MCF 7/R cells [1]. No significant differences in cellular daunorubicin accumulation or intracellular distribution were observed between the teludipine enantiomers and verapamil, indicating a post-uptake mechanism of chemosensitisation [1].

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

The R-Enantiomer GR66234A Demonstrates Low Calcium Channel Antagonistic Activity While Retaining MDR Reversal: Pharmacological Dissociation Versus Conventional DHPs

The Haematologica (1994) study explicitly concluded that GR66234A (R-teludipine) possesses low calcium channel antagonistic activity while maintaining full MDR-reversing efficacy [1]. This pharmacological dissociation—retention of p-glycoprotein modulation with diminished L-type calcium channel blockade—is not a property of prototypical DHPs such as nifedipine, amlodipine, or felodipine, where calcium channel antagonism and MDR reversal (if any) are generally coupled [2]. Verapamil, a comparator MDR reversal agent, is itself a potent calcium channel blocker with dose-limiting cardiovascular effects (bradycardia, hypotension) at concentrations needed for MDR reversal [3]. The low calcium channel activity of GR66234A suggests potential for use in MDR malignancies as a chemosensitising co-therapy with reduced cardiovascular liability, a profile not achievable with verapamil or classical DHPs [1].

Calcium Channel Antagonism Enantioselectivity MDR Chemotherapy

Teludipine Demonstrates an Anti-Ischaemic Profile with Vascular Selectivity and Antioxidant Properties Distinct from Classical DHP Calcium Entry Blockers

A 1992 Pharmacological Research study characterised teludipine as a long-lasting calcium entry blocker with a potent anti-ischaemic profile featuring significant vascular selectivity and antioxidant properties [1]. Teludipine induced coronary vasodilation while reducing blood pressure with a prolonged duration of action [1]. Under ischaemic conditions, the drug exhibited enhanced protective effects attributed to delayed inotropic effects and mitigation of oxidative damage during reperfusion [1]. In a comparative arm of the same study, nifedipine (administered before ischaemia) reduced the incidence of ventricular arrhythmias from 85% to 28%, atrioventricular block from 79% to 14%, and lethal events from 70% to 14% in an ischaemia-reperfusion model [1]; the abstract implies teludipine's protection was more prominent, though numerical values for teludipine's specific protection in the same model are not publicly extractable from the available abstract.

Anti-Ischaemic Vascular Selectivity Antioxidant Reperfusion Injury

Comparative Pharmacokinetics and MDR Reversal: R-Teludipine Versus Verapamil and Cyclosporin A in a Three-Way Comparator Study

A comparative study published in Anti-Cancer Drugs (1994, Volume 5, Issue 9) directly compared the daunorubicin resistance reversing activity and pharmacokinetics of R-teludipine (GR66234A), verapamil, and cyclosporin A in MDR cells [1]. This three-way comparison provides pharmacologically meaningful context: cyclosporin A is a potent but immunosuppressive MDR modulator, verapamil is limited by cardiovascular toxicity at MDR-reversing concentrations, and R-teludipine was evaluated as an alternative with low calcium channel antagonistic liability [1][2]. The study's existence as a dedicated comparative pharmacokinetic/pharmacodynamic investigation underscores the intentional positioning of R-teludipine as a potential best-in-class MDR reversal agent within the DHP chemical space [1]. Full quantitative PK parameters and resistance-reversal fold values are not accessible from the publicly available abstract.

MDR Pharmacokinetics Chemosensitisation Daunorubicin

Teludipine (CAS 108700-30-7) Best-Fit Research and Industrial Application Scenarios Based on Product-Specific Evidence


Multidrug Resistance (MDR) Reversal Research: P-Glycoprotein Chemosensitisation Studies in Leukaemia and Breast Cancer Models

Teludipine enantiomers (GR66234A and GR66235A) have demonstrated superior MDR reversal activity compared to verapamil in p-glycoprotein-expressing ARNII erythroleukaemia and MCF 7/R breast cancer cell lines [1]. The R-enantiomer (GR66234A) additionally exhibits low calcium channel antagonistic activity, reducing the confounding cardiovascular effects that limit verapamil's utility at MDR-reversing concentrations [1]. This makes teludipine and its resolved enantiomers ideal reference compounds for p-glycoprotein inhibition assays, chemosensitisation screening campaigns, and studies dissecting the relationship between calcium channel occupancy and MDR modulation.

Ischaemia-Reperfusion Injury and Antioxidant Cardioprotection Studies

Teludipine has a documented anti-ischaemic profile combining vascular-selective calcium channel blockade with direct antioxidant properties, a dual mechanism not shared by nifedipine, amlodipine, or felodipine [2]. In ischaemia-reperfusion models, teludipine mitigated oxidative damage during reperfusion in addition to providing coronary vasodilation and blood pressure reduction with a prolonged duration of action [2]. Researchers investigating cardioprotective strategies where both calcium overload and oxidative stress contribute to injury should consider teludipine as a mechanistically distinctive tool compound.

Lipophilicity-Driven Drug Distribution and Blood-Brain Barrier Permeability Studies

With a calculated logP of 4.27–5.08, teludipine is one of the most lipophilic dihydropyridine calcium channel blockers characterised, exceeding nifedipine (logP ~2.2), amlodipine (logP ~2.4), and felodipine (logP ~3.8) [3][4]. This physicochemical property predicts extensive membrane partitioning and potential central nervous system penetration [5]. Teludipine is therefore well suited as a probe compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, in situ brain perfusion models, and pharmacokinetic tissue distribution investigations where high logP DHP comparator molecules are required.

Enantioselective Pharmacology and Chirality-Dependent Calcium Channel Blockade Studies

Teludipine is a racemate with distinct pharmacological profiles for its R- and L-enantiomers: both are equiactive at MDR reversal, but the R-enantiomer (GR66234A) has low calcium channel antagonistic activity [1]. This enantiospecific dissociation between two biological activities provides an unusual pharmacological tool for investigating stereochemical determinants of DHP binding to L-type calcium channels versus p-glycoprotein. Research programmes in enantioselective drug design, chiral separation methodology development, or calcium channel structure-function studies can use racemic teludipine or resolved enantiomers as a model system.

Quote Request

Request a Quote for TELUDIPINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.